molecular formula C11H12O4 B1609892 Ethyl 4-(carboxymethyl)benzoate CAS No. 67097-50-1

Ethyl 4-(carboxymethyl)benzoate

Cat. No. B1609892
CAS RN: 67097-50-1
M. Wt: 208.21 g/mol
InChI Key: FWDNFSHDHQPHIP-UHFFFAOYSA-N
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Description

Ethyl 4-(carboxymethyl)benzoate (ECMB) is a carboxylic acid ester of benzoic acid. It is a white to off-white crystalline solid with a melting point of approximately 83°C. ECMB is used in a wide range of applications, including as a food preservative, for the production of polymers, and as a reagent in organic synthesis. It has also been studied for its potential use in medicinal applications.

Scientific Research Applications

Synthesis of Coumarin Derivatives

Ethyl 4-(carboxymethyl)benzoate is utilized in the synthesis of coumarin derivatives, which are significant due to their biological importance. These derivatives exhibit a range of biological activities such as antiviral, antibacterial, and anticancer properties . The one-pot synthesis methods, including von Pechmann condensation, are particularly noteworthy for their efficiency in producing these compounds .

Local Anesthetics Development

Research has explored the design and synthesis of benzoate compounds, including Ethyl 4-(carboxymethyl)benzoate, as local anesthetics. These compounds are evaluated for their efficacy in surface, infiltration, and block anesthesia, as well as for their low toxicity, making them promising candidates for medical use .

Drug Delivery Systems

Ethyl 4-(carboxymethyl)benzoate is a key component in the development of drug delivery systems. Its derivatives, such as carboxymethyl cellulose hydrogels, are researched for their potential as safe drug delivery carriers due to their non-toxicity, biodegradability, and biocompatibility .

Biomedical Engineering

In the field of biomedical engineering, Ethyl 4-(carboxymethyl)benzoate derivatives like carboxymethyl cellulose hydrogels are used for various applications including tissue engineering, wound dressing, and as bioinks for 3D printing in medical applications .

Advanced Biomaterials

The compound’s derivatives are also being investigated for their role in the production of advanced biomaterials like bacterial cellulose, which has applications in tissue engineering, controlled drug delivery, and cosmetics due to its purity, biodegradability, and high water retention potential .

Industrial Applications

Ethyl 4-(carboxymethyl)benzoate finds industrial applications in the modification of cellulose, which is used in creating functional materials with enhanced physical properties. These materials are crucial for sustainability and environmental preservation .

Mechanism of Action

Target of Action

Ethyl 4-(carboxymethyl)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .

Mode of Action

The compound acts by binding to specific parts of the sodium ion (Na+) channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-(carboxymethyl)benzoate is the nerve impulse conduction pathway . By blocking the sodium ion channels, the compound prevents the depolarization of the nerve membrane, which is necessary for the propagation of nerve impulses . This blockage results in a loss of sensation in the local area where the compound is applied .

Pharmacokinetics

Based on the pharmacokinetics of similar benzoate compounds, we can infer that the compound likely has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been found to be around 23% . These properties would impact the compound’s bioavailability and its overall effectiveness as a local anesthetic.

Result of Action

The primary result of the action of Ethyl 4-(carboxymethyl)benzoate is the temporary loss of sensation in the area where it is applied . This is due to its ability to block the conduction of nerve impulses by binding to sodium ion channels on nerve membranes . This makes it useful for local anesthesia in various medical procedures .

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDNFSHDHQPHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443402
Record name ethyl 4-(carboxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(carboxymethyl)benzoate

CAS RN

67097-50-1
Record name ethyl 4-(carboxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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